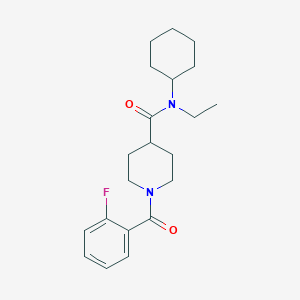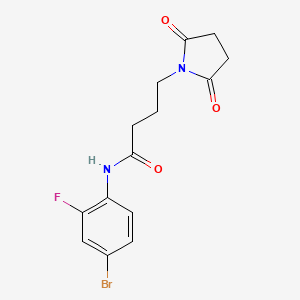![molecular formula C19H20N2O2 B4751669 N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide](/img/structure/B4751669.png)
N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide
Descripción general
Descripción
N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide, also known as PAK1 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. PAK1 stands for p21-activated kinase 1, which is a serine/threonine kinase that is involved in several cellular processes, including cell proliferation, migration, and survival.
Mecanismo De Acción
N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibitor works by binding to the ATP-binding site of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide and preventing its activation. N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide activation requires the binding of small GTPases, such as Rac and Cdc42, to its N-terminal regulatory domain. This activates the kinase domain of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide, leading to the phosphorylation of downstream substrates. Inhibition of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide prevents the activation of downstream signaling pathways, leading to the suppression of cellular processes such as cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
Inhibition of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide has been shown to have several biochemical and physiological effects. In cancer, N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibition has been shown to induce cell cycle arrest, apoptosis, and autophagy. It has also been shown to reduce the expression of genes involved in cancer cell survival and metastasis. In neurodegenerative diseases, N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibition has been shown to reduce the accumulation of toxic proteins, such as beta-amyloid and alpha-synuclein, and improve cognitive function. In cardiovascular diseases, N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibition has been shown to reduce neointimal hyperplasia and restenosis after vascular injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibitor in lab experiments include its specificity for N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibitor in lab experiments include its potential off-target effects, its toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibitor. First, further studies are needed to determine its safety and efficacy in humans. Second, studies are needed to identify potential biomarkers for predicting response to N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibitor therapy. Third, studies are needed to investigate the potential combination therapy of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibitor with other chemotherapeutic agents. Fourth, studies are needed to investigate the potential use of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibitor as a diagnostic tool for cancer and neurodegenerative diseases. Fifth, studies are needed to investigate the potential role of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibitor in other diseases, such as autoimmune diseases and infectious diseases.
Aplicaciones Científicas De Investigación
N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibitor has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer, N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide is overexpressed in several types of cancer, including breast, prostate, and pancreatic cancer. Inhibition of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide has been shown to suppress cancer cell proliferation, migration, and invasion. In neurodegenerative diseases, N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. Inhibition of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide has been shown to reduce the accumulation of toxic proteins and improve cognitive function in animal models of these diseases. In cardiovascular diseases, N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide has been shown to play a role in the regulation of vascular smooth muscle cell proliferation and migration. Inhibition of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide has been shown to reduce neointimal hyperplasia and restenosis after vascular injury.
Propiedades
IUPAC Name |
N-[(Z)-3-oxo-1-phenyl-3-(propylamino)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-13-20-19(23)17(14-15-9-5-3-6-10-15)21-18(22)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3,(H,20,23)(H,21,22)/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTQTGVXYMUFNC-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenyl-1-propylcarbamoyl-vinyl)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-fluorobenzyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4751598.png)
![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide](/img/structure/B4751603.png)
![2,4-dichloro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4751623.png)
![2-amino-N-benzyl-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B4751626.png)
![5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4751631.png)
![2-methyl-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4751637.png)
![2-(4-bromo-2-chlorophenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B4751643.png)


![5-chloro-N-{4-[(diethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4751655.png)
![2-{[(5-methyl-2-furyl)methylene]amino}-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4751656.png)
![2-[(2,4-dichlorobenzyl)thio]-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4751658.png)
![N-(4-acetylphenyl)-2-cyano-3-{4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl}acrylamide](/img/structure/B4751659.png)
